molecular formula C12H13FO4 B8360218 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-fluorobenzoic acid

3-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-fluorobenzoic acid

Cat. No. B8360218
M. Wt: 240.23 g/mol
InChI Key: IBPAKVBBBWSKQT-UHFFFAOYSA-N
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Patent
US08076367B2

Procedure details

A 5.46 g portion of ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-fluorobenzoate was dissolved in 100 ml of THF and cooled to 0° C., and then 40.8 ml of 1 N sodium hydroxide aqueous solution was slowly added thereto. This was risen to room temperature and further stirred for 17 hours. After evaporation of THF, the residue was cooled to 0° C. and acetic acid was slowly added thereto until the pH value became 3 to 4. This was extracted with diethyl ether, dried with sodium sulfate and concentrated, and then subjected to azeotropic treatment three times with Tol, thereby obtaining 4.66 g (95%) of 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-fluorobenzoic acid (Reference Example 11-1). FN: 239
Name
ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-fluorobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
40.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:19])[O:6][CH:5]([C:7]2[C:8]([F:18])=[C:9]([CH:15]=[CH:16][CH:17]=2)[C:10]([O:12]CC)=[O:11])[CH2:4][O:3]1.[OH-].[Na+]>C1COCC1>[CH3:1][C:2]1([CH3:19])[O:6][CH:5]([C:7]2[C:8]([F:18])=[C:9]([CH:15]=[CH:16][CH:17]=2)[C:10]([OH:12])=[O:11])[CH2:4][O:3]1 |f:1.2|

Inputs

Step One
Name
ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-fluorobenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OCC(O1)C=1C(=C(C(=O)OCC)C=CC1)F)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
40.8 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
further stirred for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was risen to room temperature
CUSTOM
Type
CUSTOM
Details
After evaporation of THF
TEMPERATURE
Type
TEMPERATURE
Details
the residue was cooled to 0° C.
ADDITION
Type
ADDITION
Details
acetic acid was slowly added
EXTRACTION
Type
EXTRACTION
Details
This was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CC1(OCC(O1)C=1C(=C(C(=O)O)C=CC1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.66 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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